molecular formula C11H16N4O B2544369 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one CAS No. 2195938-81-7

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one

Cat. No.: B2544369
CAS No.: 2195938-81-7
M. Wt: 220.276
InChI Key: NBCJJXRKSPJXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(Pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one is a synthetic organic compound that features a pyrimidine ring attached to an azetidine ring, which is further connected to a butanone moiety

Preparation Methods

The synthesis of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine-2-amine with azetidin-1-yl butanone under specific conditions. The reaction typically requires a catalyst and may involve steps such as heating and stirring to ensure complete reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-{3-[(Pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{3-[(Pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-{3-[(Pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one can be compared with other similar compounds such as:

    Pyrimidine derivatives: These compounds share the pyrimidine ring structure and may have similar biological activities.

    Azetidine derivatives: Compounds with the azetidine ring may exhibit similar chemical reactivity and synthetic applications.

    Butanone derivatives: These compounds share the butanone moiety and may have similar physical and chemical properties.

Biological Activity

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one, also known as compound AA02715Z, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a pyrimidine ring and an azetidine moiety, which are known for their roles in various biological processes. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H16N4O
  • CAS Number : 2195938-81-7

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer treatment and as a potential therapeutic agent in various diseases.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of azetidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound were tested against MCF-7 breast cancer cells, showing promising results:

CompoundCell LineIC50 (µM)Mechanism of Action
9hMCF-75.2Tubulin destabilization
10pMCF-74.8Colchicine binding site inhibition
10rMCF-73.9Induction of apoptosis

These findings suggest that the compound may act by disrupting microtubule dynamics, which is crucial for cell division.

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to bind to the colchicine site on tubulin. This interaction inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The following pathways are implicated:

  • Inhibition of Tubulin Polymerization : By binding to tubulin, the compound prevents the formation of microtubules necessary for mitosis.
  • Induction of Apoptosis : The disruption of microtubule dynamics triggers intrinsic apoptotic pathways, leading to cell death.
  • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, preventing further cell division.

Case Studies

Several case studies have highlighted the efficacy of azetidine derivatives in preclinical models:

Case Study 1: MCF-7 Breast Cancer Model

In a study evaluating the antiproliferative effects of azetidine derivatives, it was found that compound 10r significantly reduced cell viability in MCF-7 cells by approximately 70% at a concentration of 5 µM after 48 hours. The study utilized flow cytometry to assess apoptosis levels and confirmed that treated cells showed increased Annexin V positivity.

Case Study 2: Tubulin Inhibition Assay

A comparative analysis demonstrated that azetidine derivatives exhibited higher potency than traditional chemotherapeutic agents like paclitaxel in disrupting tubulin polymerization in vitro. The IC50 values were significantly lower for these novel compounds, indicating enhanced efficacy.

Properties

IUPAC Name

1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-2-4-10(16)15-7-9(8-15)14-11-12-5-3-6-13-11/h3,5-6,9H,2,4,7-8H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCJJXRKSPJXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC(C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.